5-Hydroxy Fluvastatin Sodium Salt

説明

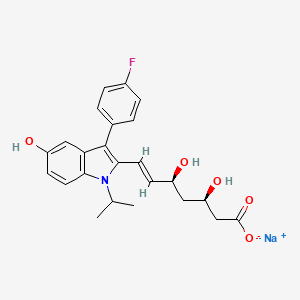

5-Hydroxy Fluvastatin Sodium Salt is a derivative of Fluvastatin, a synthetic lipid-lowering agent belonging to the class of statins. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. Fluvastatin is used to reduce plasma cholesterol levels and prevent cardiovascular diseases, including myocardial infarction and stroke .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Fluvastatin Sodium Salt involves multiple steps, starting from aniline and [2H6] 2-bromopropane. The process includes the formation of intermediate compounds through aldol addition, followed by treatment with lithium hexamethyldisilazane to form alkoxide dianion intermediates . The final product is obtained by converting the intermediate into its sodium salt form using 1N sodium hydroxide solution .

Industrial Production Methods

Industrial production of Fluvastatin Sodium involves a convergent synthesis approach. The process includes the preparation of organic amine salts, which are then converted into the sodium salt form through treatment with sodium hydroxide solution . This method ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

5-Hydroxy Fluvastatin Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Fluvastatin, such as ketones, alcohols, and substituted compounds.

科学的研究の応用

5-Hydroxy Fluvastatin Sodium Salt has a wide range of scientific research applications:

作用機序

5-Hydroxy Fluvastatin Sodium Salt exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels.

類似化合物との比較

Similar Compounds

Atorvastatin: Another statin used to lower cholesterol levels.

Simvastatin: A statin similar to Fluvastatin, used for the same therapeutic purposes.

Rosuvastatin: Known for its high potency in reducing cholesterol levels.

Uniqueness of 5-Hydroxy Fluvastatin Sodium Salt

This compound is unique due to its specific hydroxylation, which may enhance its pharmacokinetic properties and therapeutic efficacy compared to other statins. Its synthetic origin and structural distinctiveness from fungal derivatives also contribute to its uniqueness .

生物活性

5-Hydroxy Fluvastatin Sodium Salt is a significant metabolite of fluvastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

This compound is derived from the biotransformation of fluvastatin in the human body. It retains some pharmacological activity, primarily through competitive inhibition of HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The inhibition leads to decreased hepatic cholesterol levels, stimulating the synthesis of LDL receptors and enhancing the uptake of LDL cholesterol from the bloodstream .

Key Properties:

- Chemical Formula: C24H25FNNaO4

- Molecular Weight: 429.45 g/mol

- Mechanism: Inhibition of HMG-CoA reductase

Antihyperlipidemic Effects

5-Hydroxy Fluvastatin exhibits significant antihyperlipidemic effects. As an active metabolite of fluvastatin, it contributes to lowering total cholesterol and LDL cholesterol levels in patients with hypercholesterolemia. Studies have shown that fluvastatin can effectively reduce lipid levels by approximately 20-30% in patients with primary hypercholesterolemia .

Antioxidant Activity

In addition to its lipid-lowering effects, 5-Hydroxy Fluvastatin has demonstrated antioxidant properties. Research indicates that it can reduce oxidative stress markers in vivo, contributing to cardiovascular protection beyond lipid management . This antioxidant activity is particularly relevant in preventing endothelial dysfunction and atherosclerosis.

Antitumor Activity

Recent studies have highlighted the potential antineoplastic activity of fluvastatin and its metabolites, including 5-Hydroxy Fluvastatin. In vitro and in vivo experiments have shown that fluvastatin inhibits the growth of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and interfering with critical signaling pathways such as Braf/MEK/ERK1/2 and Akt . This suggests a promising role for 5-Hydroxy Fluvastatin in cancer prevention and therapy.

Clinical Trials

- Lipid-Lowering Efficacy : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with fluvastatin resulted in a significant reduction in LDL cholesterol levels compared to placebo .

- Cancer Prevention : A study focusing on lung cancer models indicated that fluvastatin treatment significantly reduced tumor growth in mice exposed to carcinogens, supporting its potential role as a chemopreventive agent .

- Myotoxicity Assessment : While generally well tolerated, some studies have reported myotoxicity associated with statin use. However, specific investigations into 5-Hydroxy Fluvastatin's effects on muscle tissue revealed no significant adverse effects at therapeutic doses .

Pharmacokinetics and Metabolism

5-Hydroxy Fluvastatin is primarily metabolized in the liver through hydroxylation and N-dealkylation processes. Its pharmacokinetic profile includes:

- Bioavailability : Approximately 24% after oral administration.

- Half-life : Short half-life necessitating multiple daily doses for sustained effect.

- Excretion : Primarily excreted via bile into feces; minimal renal excretion observed .

Comparative Table of Biological Activities

特性

IUPAC Name |

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-5-hydroxy-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHBOCPYDHYTEO-XVCCDYDGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857728 | |

| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-5-hydroxy-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150767-71-8 | |

| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-5-hydroxy-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。